molecular formula C25H25N5O5 B12113191 Cbz-DL-His-DL-Trp-OH

Cbz-DL-His-DL-Trp-OH

Cat. No.: B12113191
M. Wt: 475.5 g/mol
InChI Key: JINLNSVUUQVSNM-UHFFFAOYSA-N
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Description

Cbz-DL-His-DL-Trp-OH is a synthetic dipeptide derivative in which the histidine (His) and tryptophan (Trp) residues are protected by a carbobenzyloxy (Cbz) group. The "DL" designation indicates the racemic mixture of both D- and L-stereoisomers at the chiral centers of the amino acids. This compound is primarily utilized in peptide synthesis as an intermediate, where the Cbz group acts as a protective moiety for the amino terminus during coupling reactions. Its structural complexity arises from the presence of two aromatic residues (His and Trp), which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c31-23(29-22(24(32)33)10-17-12-27-20-9-5-4-8-19(17)20)21(11-18-13-26-15-28-18)30-25(34)35-14-16-6-2-1-3-7-16/h1-9,12-13,15,21-22,27H,10-11,14H2,(H,26,28)(H,29,31)(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINLNSVUUQVSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-HIS-TRP-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, histidine, to a resin. The amino group of histidine is protected by a carbobenzyloxy (Cbz) group to prevent unwanted reactions. The second amino acid, tryptophan, is then coupled to the histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final product is cleaved from the resin and deprotected to yield Z-HIS-TRP-OH .

Industrial Production Methods: Industrial production of Z-HIS-TRP-OH follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-throughput production of this compound. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by cleavage and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Z-HIS-TRP-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Z-HIS-TRP-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-HIS-TRP-OH involves its interaction with specific molecular targets and pathways. The histidine residue can participate in hydrogen bonding and metal coordination, while the tryptophan residue can engage in π-π interactions and hydrophobic interactions. These interactions enable Z-HIS-TRP-OH to modulate enzymatic activity and influence various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Differences

Property This compound Z-DL-Pro-OH Cbz-D-Trp-OH
Molecular Formula C₂₄H₂₅N₅O₅ (estimated)* C₁₃H₁₅NO₄ C₁₉H₁₈N₂O₄
Molecular Weight ~487.50 g/mol* 249.26 g/mol 338.36 g/mol
Amino Acid Composition His + Trp (dipeptide) Proline (single residue) Tryptophan (single residue)
Protection Group Cbz on His Cbz on Proline Cbz on Tryptophan
Stereochemistry Racemic (DL) at both residues Racemic (DL) at Proline D-isomer at Tryptophan

Physicochemical Properties

Parameter This compound Z-DL-Pro-OH Cbz-D-Trp-OH
Hydrogen Bond Donors ~5 (His imidazole + Trp indole) 2 2 (amine + carboxylic acid)
Hydrogen Bond Acceptors ~7 4 4
TPSA (Ų) ~140 (high polarity)* 63.62 ~95 (estimated)
Log S (Solubility) Moderate (predicted) -2.7 (sparingly soluble) -3.1 (low aqueous solubility)
Bioavailability Score Likely low (high TPSA) 0.55 0.55 (similar to Z-DL-Pro-OH)

TPSA (Total Polar Surface Area) for this compound is inferred from the combined polar groups of His and Trp.

Key Research Findings

Stereochemical Impact : Racemic mixtures like this compound often exhibit different crystallization behaviors compared to enantiomerically pure analogs (e.g., Cbz-D-Trp-OH). This can affect purification yields in peptide synthesis .

Functional Group Interactions : The imidazole group in His (absent in Z-DL-Pro-OH and Cbz-D-Trp-OH) enables coordination with metal ions, suggesting applications in catalytic peptides or biosensors .

Stability and Solubility : Cbz-D-Trp-OH’s low solubility (-3.1 Log S) contrasts with the moderate solubility predicted for this compound, highlighting the role of additional polar groups in enhancing solubility .

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